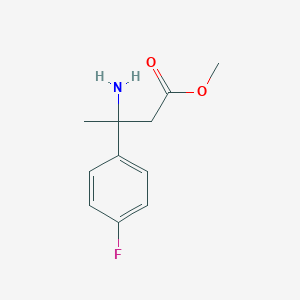

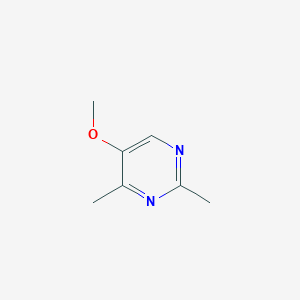

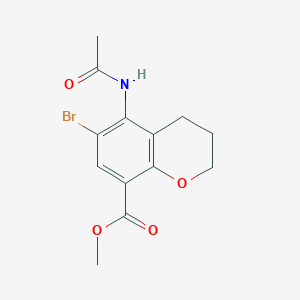

methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Descripción general

Descripción

Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate, also known as Bromoacetyl Coumarin (BAC), is a synthetic compound that has been widely used in scientific research. BAC is an important fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.

Aplicaciones Científicas De Investigación

- Field : Medicinal Chemistry

- Application : This compound could potentially be used in the design and synthesis of novel anti-cancer agents .

- Method : The antiproliferative activity of the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

- Field : Medicinal Chemistry

- Application : A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

- Method : The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .

- Results : Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate .

Anti-cancer Agents

Anticancer, Antiangiogenic, and Antioxidant Agents

- Field : Medicinal Chemistry

- Application : Pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

- Field : Organic Chemistry

- Application : This compound could potentially be used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method : The process involves a radical approach paired with a Matteson–CH 2 –homologation .

- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Pyrrolopyrazine Derivatives

Protodeboronation of Pinacol Boronic Esters

- Field : Medicinal Chemistry

- Application : This compound could potentially be used in the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” .

- Method : A Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of these compounds .

- Results : This method can decrease the amounts of triethylamine, but with inconsistent yields, cost-effective, and easier removing the additional reagent .

- Field : Medicinal Chemistry

- Application : This compound could potentially be used in the design and synthesis of novel anti-tumor agents .

- Method : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .

- Results : The synthesized compounds showed high anti-tumor activity .

2-Bromo-6-Aryl Pyrrolopyrazines

Anti-Tumor Activity

Propiedades

IUPAC Name |

methyl 5-acetamido-6-bromo-3,4-dihydro-2H-chromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXVDOHRYYIYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)

![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)